molecular formula C23H33NO4 B11093738 2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate

2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate

Cat. No.: B11093738
M. Wt: 387.5 g/mol
InChI Key: NEGJSAQLHFDDOS-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate: is a complex organic compound with the following chemical formula:

C18H19N3O3\text{C}_{18}\text{H}_{19}\text{N}_3\text{O}_3C18​H19​N3​O3​

.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of an appropriate aldehyde or ketone with a hydrazine derivative, followed by cyclization and acylation. The specific reaction conditions and reagents may vary depending on the desired regioisomer.

Industrial Production Methods:: While industrial-scale production methods are proprietary, laboratories typically employ similar synthetic routes on a larger scale. These methods ensure high purity and yield.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, converting functional groups (e.g., alcohols) to carbonyl groups.

    Reduction: Reduction reactions can reduce carbonyl groups to alcohols or other functional groups.

    Substitution: Substitution reactions may occur at the aromatic ring or other reactive sites.

    Hydrolysis: Hydrolysis of the ester group can yield the corresponding carboxylic acid.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles (e.g., amines, halides) under appropriate conditions.

    Hydrolysis: Acid or base-catalyzed hydrolysis.

Major Products:: The major products depend on the specific reaction and regiochemistry. For example, hydrolysis yields the corresponding carboxylic acid, while oxidation produces the corresponding ketone.

Scientific Research Applications

This compound finds applications in:

    Medicine: As a potential drug candidate due to its structural features.

    Chemical Biology: Studying enzyme inhibition or receptor binding.

    Industry: As a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.

Comparison with Similar Compounds

    N-(4-ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide: .

    N-(4-ethylphenyl)-2-(2-(4-methylbenzylidene)hydrazino)-2-oxoacetamide: .

    Ethyl N-{(4-ethylphenyl)[(2-methyl-2-butanyl)(N-{[(2-methyl-2-propanyl)oxy]carbonyl}tyrosyl)amino]acetyl}-β-alaninate: .

Properties

Molecular Formula

C23H33NO4

Molecular Weight

387.5 g/mol

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 3-methyl-2-[(4-methylcyclohexanecarbonyl)amino]butanoate

InChI

InChI=1S/C23H33NO4/c1-5-17-8-12-18(13-9-17)20(25)14-28-23(27)21(15(2)3)24-22(26)19-10-6-16(4)7-11-19/h8-9,12-13,15-16,19,21H,5-7,10-11,14H2,1-4H3,(H,24,26)

InChI Key

NEGJSAQLHFDDOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C(C(C)C)NC(=O)C2CCC(CC2)C

Origin of Product

United States

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